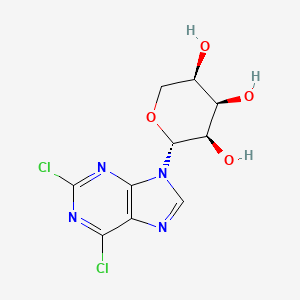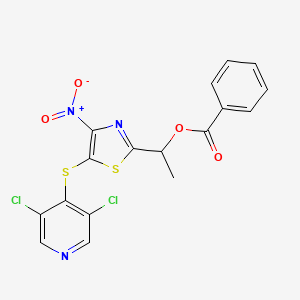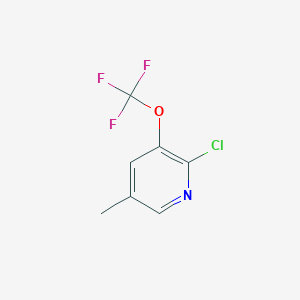
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethoxy group imparts significant stability and reactivity to the molecule, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine typically involves the fluorination of 2-chloro-5-methylpyridine using reagents such as antimony trifluoride or other fluorinating agents . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as vapor-phase reactions or continuous flow processes to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various substituted pyridines and complex organic molecules that can be used in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine and its derivatives involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to increased efficacy in its applications . The exact pathways and targets depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-methylpyridine: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
Uniqueness
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability . These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where stability and reactivity are crucial.
Propriétés
Formule moléculaire |
C7H5ClF3NO |
|---|---|
Poids moléculaire |
211.57 g/mol |
Nom IUPAC |
2-chloro-5-methyl-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c1-4-2-5(6(8)12-3-4)13-7(9,10)11/h2-3H,1H3 |
Clé InChI |
BGPYXPZMALIERS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)

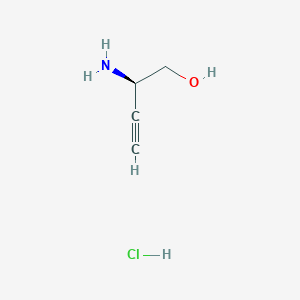
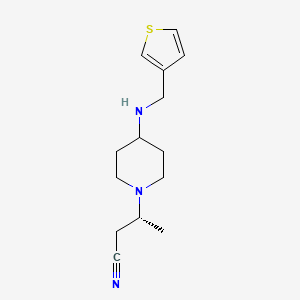

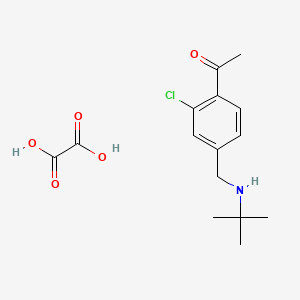
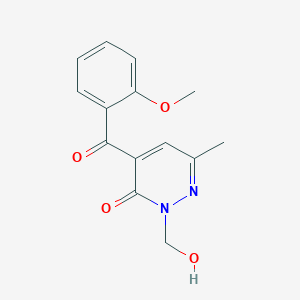

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
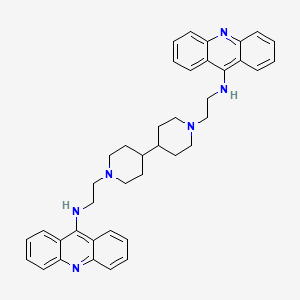
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
